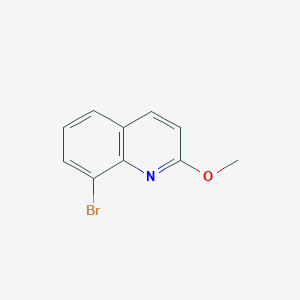

8-Bromo-2-methoxyquinoline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

8-bromo-2-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-13-9-6-5-7-3-2-4-8(11)10(7)12-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRNJXLVFMHQRIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=CC=C2Br)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00566398 | |

| Record name | 8-Bromo-2-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00566398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146564-18-3 | |

| Record name | 8-Bromo-2-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00566398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-bromo-2-methoxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 8 Bromo 2 Methoxyquinoline and Its Derivatives

Regioselective Bromination Strategies for Quinoline (B57606) Systems

The introduction of a bromine atom onto the quinoline core is a critical step, but its position is dictated by the directing effects of other functional groups present on the ring system. Understanding these effects is paramount to devising a successful synthesis.

Bromination of 8-Methoxyquinoline (B1362559) and Related Precursors for 8-Bromo-2-methoxyquinoline

The direct bromination of 8-methoxyquinoline does not yield the 8-bromo isomer. Instead, research has consistently shown that this reaction leads to the formation of 5-bromo-8-methoxyquinoline (B186703) as the primary, and often sole, product. researchgate.netacgpubs.org This outcome is a direct consequence of the electronic nature of the methoxy (B1213986) group.

The synthesis of the target compound, this compound, therefore, cannot be achieved by simple bromination of 8-methoxyquinoline. An alternative strategy must be employed, such as constructing the quinoline ring from a pre-brominated precursor.

Investigation of Reaction Conditions and Reagents for Optimized Bromination

While not a viable route to the title compound, the bromination of 8-methoxyquinoline has been studied to optimize conditions for C-5 substitution. These studies provide insight into the reagents and conditions typically employed for quinoline bromination. The reaction is often performed using molecular bromine (Br₂) in a chlorinated solvent like dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) (CHCl₃) at ambient temperature. researchgate.netacgpubs.org N-Bromosuccinimide (NBS) is another common electrophilic brominating agent that can be used, sometimes in conjunction with silica (B1680970) gel or in solvents like acetonitrile, to achieve high para-selectivity on activated aromatic rings. nih.gov

The optimization of these reactions typically involves adjusting the stoichiometry of the brominating agent, reaction time, and temperature to maximize the yield of the desired isomer and minimize the formation of di- or poly-brominated byproducts. researchgate.net

| Reagent | Solvent | Temperature | Time | Product | Yield | Source |

|---|---|---|---|---|---|---|

| Br₂ (1.1 eq) in CHCl₃ | CH₂Cl₂ | Ambient | 2 days | 5-Bromo-8-methoxyquinoline | 92% | researchgate.netacgpubs.org |

| Br₂ (1.1 eq) | CCl₄ | 24 °C | 1-4 days | 5-Bromo-8-methoxyquinoline | Not specified | researchgate.net |

Mechanistic Insights into Regioselectivity in Bromination Reactions

The regiochemical outcome of the electrophilic bromination of 8-substituted quinolines is governed by the electronic directing effects of the substituent on the benzene (B151609) ring portion of the molecule. The quinoline system's pyridine (B92270) ring is electron-deficient, which deactivates the entire molecule to electrophilic attack compared to benzene. However, a strongly activating group on the benzene ring can overcome this deactivation and direct the substitution.

The methoxy group (-OCH₃) at the C-8 position is a powerful activating, ortho, para-directing group due to resonance donation of its lone pair electrons into the aromatic ring. nih.gov This effect increases the electron density at the C-5 (para) and C-7 (ortho) positions, making them susceptible to attack by an electrophile like Br⁺. The C-5 position is sterically more accessible and electronically favored, leading to the exclusive formation of 5-bromo-8-methoxyquinoline. researchgate.netacgpubs.org This mechanistic principle explains why direct bromination is an unsuitable method for preparing 8-bromo isomers from 8-methoxyquinoline.

Multi-Step Synthesis Approaches for this compound Derivatives

Given the regiochemical constraints of direct bromination, the synthesis of this compound is best accomplished through multi-step pathways that construct the molecule by first establishing the 8-bromoquinoline (B100496) core, followed by the introduction of the 2-methoxy group.

Cyclization Reactions Employing Substituted Anilines and Malonic Acid Derivatives

A robust and widely used strategy for forming the quinoline ring system is the Skraup or Doebner-von Miller reaction. wikipedia.orgiipseries.org These methods involve the acid-catalyzed cyclization of an aniline (B41778) with α,β-unsaturated carbonyl compounds or their precursors. To synthesize an 8-bromoquinoline derivative, the logical starting material is 2-bromoaniline (B46623).

For example, 8-bromoquinoline can be synthesized in high yield via a Skraup reaction between 2-bromoaniline and glycerol, using methanesulfonic acid as the catalyst and solvent, with an oxidizing agent like meta-nitrobenzenesulfonic acid sodium salt. wordpress.com Similarly, derivatives like 8-bromo-2-methylquinoline (B152758) can be prepared using a Doebner-von Miller reaction of 2-bromoaniline with crotonaldehyde (B89634) under acidic conditions. nih.gov These methods reliably place the bromine atom at the C-8 position, providing a key intermediate for further functionalization.

| Reaction Type | Aniline Precursor | Reagents | Product | Yield | Source |

|---|---|---|---|---|---|

| Skraup Synthesis | 2-Bromoaniline | Glycerol, Methanesulfonic acid, m-Nitrobenzenesulfonic acid sodium salt, FeSO₄·7H₂O | 8-Bromoquinoline | 86% | wordpress.com |

| Doebner-von Miller | 2-Bromoaniline | Crotonaldehyde, Boric acid, HCl, ZnCl₂ | 8-Bromo-2-methylquinoline | 52% | nih.gov |

Nucleophilic Substitution Reactions at the Quinoline Moiety

Once the 8-bromoquinoline core is established, the 2-methoxy group can be introduced via a nucleophilic aromatic substitution (SₙAr) reaction. This requires a precursor with a suitable leaving group, typically a halogen, at the C-2 position. For instance, an 8-bromo-2-chloroquinoline (B70218) intermediate would be ideal.

The chlorine atom at the C-2 position of the quinoline ring is activated towards nucleophilic attack because it is adjacent to the ring nitrogen, which can stabilize the negative charge of the Meisenheimer intermediate formed during the reaction. The reaction of 8-bromo-2-chloroquinoline with a strong nucleophile like sodium methoxide (B1231860) (NaOMe) in a polar solvent such as methanol (B129727) (MeOH) would displace the chloride ion to furnish the desired this compound. rsc.org This two-step sequence—cyclization to form the 8-bromo core followed by nucleophilic substitution to install the 2-methoxy group—represents a logical and effective synthetic route to the target compound.

Palladium-Catalyzed Cross-Coupling Methodologies for Diversification

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling extensive diversification of the this compound scaffold. The bromine atom at the C8 position serves as a versatile handle for introducing a wide array of substituents through reactions like the Suzuki-Miyaura coupling.

The Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis, involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. The catalytic cycle generally involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.orgnih.govyoutube.com The choice of ligands, base, and solvent system is crucial for achieving high yields and accommodating a broad range of functional groups. nih.gov

Research has demonstrated the successful application of Suzuki coupling to functionalize brominated quinoline systems. For instance, various aryl and heteroaryl groups can be introduced at the C8 position, significantly expanding the chemical space around the quinoline core. These reactions are typically carried out using a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and a base like potassium carbonate (K₂CO₃) in a mixed solvent system.

The table below summarizes representative examples of Suzuki-Miyaura coupling reactions performed on a similar 8-bromoquinoline scaffold, illustrating the versatility of this methodology.

Data derived from Suzuki coupling reactions on 8-bromo-4-chloro-7-methoxy-quinoline.

Mannich-Type Reactions for Incorporating Quinoline Moieties

The Mannich reaction is a classic three-component condensation reaction involving an active hydrogen-containing compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. nih.gov This reaction is a powerful tool for C-C bond formation and the introduction of aminoalkyl groups. nih.gov In the context of quinoline chemistry, particularly with derivatives like 8-hydroxyquinoline (B1678124), the Mannich reaction provides a straightforward method for functionalization, typically at the C7 position. nih.govnih.gov

The reaction proceeds via the formation of an Eschenmoser-like salt or an iminium ion from the aldehyde and amine, which then undergoes electrophilic substitution onto the electron-rich quinoline ring. indexcopernicus.com This methodology allows for the incorporation of a diverse range of amine functionalities onto the quinoline scaffold, which is valuable for modifying the physicochemical properties of the molecule. nih.govindexcopernicus.com

While direct examples on this compound are not extensively detailed, studies on the closely related 5-bromo-8-hydroxyquinoline demonstrate the feasibility and utility of this reaction for introducing aminomethyl groups. nih.gov The reaction conditions are generally mild, often involving stirring the components at room temperature or with gentle heating. indexcopernicus.com

The following table presents various amine components that have been successfully used in Mannich reactions with substituted 8-hydroxyquinolines, showcasing the scope of this transformation.

Data derived from Mannich reactions on 8-hydroxyquinoline and its derivatives. nih.govindexcopernicus.com

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Derivative Synthesis

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," a class of reactions known for their reliability, high yields, and simplicity. nih.govbeilstein-journals.org This reaction facilitates the regioselective formation of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and organic azides, catalyzed by a copper(I) species. nih.gov The resulting triazole ring is a stable and versatile linker, making CuAAC an invaluable tool for conjugating different molecular fragments.

For the diversification of this compound, the CuAAC reaction offers a robust strategy. This involves first converting the parent molecule into either an azide (B81097) or an alkyne derivative. For example, the bromo group at C8 could potentially be substituted with an azide group via nucleophilic substitution, or an alkyne group could be introduced using a Sonogashira coupling. The resulting functionalized quinoline can then be "clicked" with a variety of complementary azide- or alkyne-containing molecules to generate a library of triazole-linked quinoline hybrids. researchgate.net

The reaction is typically catalyzed by copper(I), which can be generated in situ from a copper(II) source like CuSO₄·5H₂O with a reducing agent such as sodium ascorbate, or by using a direct Cu(I) source like CuI or CuBr. nih.gov The reaction proceeds well in a variety of solvents, including mixtures of water and organic solvents. nih.gov

Below is a table summarizing typical reaction conditions for the CuAAC, highlighting its operational simplicity and versatility.

General conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. nih.govnih.gov

Green Chemistry Approaches and Sustainable Synthetic Routes for this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijpsjournal.comnih.gov For the synthesis of quinolines, traditional methods like the Skraup or Doebner-von Miller reactions often require harsh conditions, strong acids, and hazardous oxidizing agents. researchgate.netwikipedia.org Modern research focuses on developing more sustainable alternatives through various strategies.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. benthamdirect.com Microwave-assisted Skraup and Friedländer syntheses have been developed, sometimes using water as a green solvent, significantly improving the environmental footprint of quinoline synthesis. researchgate.netnih.govtandfonline.com For example, a modified Skraup reaction can be performed under microwave irradiation at 200°C for just 15-20 minutes. tandfonline.comnih.gov

Solvent-Free and Alternative Solvent Systems: Eliminating volatile organic solvents is a key goal of green chemistry. Several quinoline syntheses have been developed under solvent-free conditions, often using grinding (mechanochemistry) or solid-state heating. nih.govresearchgate.netresearchgate.net Additionally, the use of greener solvents like water, ionic liquids, or deep eutectic solvents provides viable alternatives to traditional hazardous solvents. ijpsjournal.comnih.gov

Nanocatalysis: The use of nanocatalysts offers advantages such as high catalytic activity, selectivity, and the potential for catalyst recovery and reuse. nih.govacs.org Various nanocatalysts, including magnetic nanoparticles, have been employed in one-pot syntheses of quinoline derivatives, often under mild and environmentally friendly conditions. nih.gov

The following table highlights several green chemistry approaches applicable to the synthesis of the quinoline core.

These methodologies provide a framework for developing a more sustainable synthesis of this compound, from the initial construction of the quinoline ring to its subsequent diversification.

Chemical Reactivity and Transformation Studies of 8 Bromo 2 Methoxyquinoline

Cross-Coupling Reactions of the Bromo Substituent

The bromine atom at the C-8 position of 8-bromo-2-methoxyquinoline is a key site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in constructing more complex molecular architectures based on the quinoline (B57606) scaffold.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. In the context of this compound, this reaction is utilized to introduce aryl or heteroaryl substituents at the 8-position.

Research has demonstrated the successful coupling of 3,5,7-trisubstituted 8-methoxyquinolines with phenylboronic acids. tandfonline.com Specifically, 3-bromo-5,7-disubstituted-8-methoxyquinolines react with phenylboronic acids in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), to yield the corresponding 3-aryl-8-methoxyquinoline derivatives. tandfonline.com This regioselective reaction highlights the utility of the bromo substituent as a handle for further functionalization. tandfonline.com

A one-pot borylation of 8-bromoquinolines followed by a Suzuki-Miyaura cross-coupling has been shown to produce 8-arylquinolines in high yields. mdpi.com However, the reaction's selectivity can be influenced by other substituents on the quinoline ring. For instance, with 8-bromo-6-chloroquinoline, a lack of selectivity was observed when using one equivalent of bis(pinacolato)diboron. mdpi.com

The success of Suzuki-Miyaura reactions is often dependent on the choice of catalyst and reaction conditions. For example, the coupling of 2,4-dichloro-8-bromo-7-methoxyquinoline has been shown to react selectively at the C-2 position. rsc.org The intrinsic electrophilicity of the C-2 position in quinolines can sometimes override the expected reactivity order of aryl halides. rsc.org The choice of palladium catalyst and ligands, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, can also dictate the site of reaction in polyhalogenated quinolines. rsc.org

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

| Substrate | Coupling Partner | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-Bromo-5,7-disubstituted-8-methoxyquinoline | Phenylboronic acid | Tetrakis(triphenylphosphine)palladium(0) | 3-Aryl-5,7-disubstituted-8-methoxyquinoline | Not specified | tandfonline.com |

| 8-Bromo-6-chloroquinoline | Phenylboronic acid | Pd(0) catalyst | 6,8-Diphenylquinoline | 94% | mdpi.com |

| 2,4-Dichloro-8-bromo-7-methoxyquinoline | Arylboronic acid | Not specified | 2-Aryl-4-chloro-8-bromo-7-methoxyquinoline | Not specified | rsc.org |

This table is for illustrative purposes and specific yields may vary based on detailed experimental conditions.

Beyond the Suzuki reaction, the bromo substituent at the 8-position of the quinoline core is amenable to other palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Heck reactions. These methods allow for the introduction of alkynyl and alkenyl groups, respectively, further diversifying the range of accessible quinoline derivatives.

The Sonogashira reaction , which couples terminal alkynes with aryl or vinyl halides, is a valuable tool for synthesizing alkynylated quinolines. nih.govmdpi.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. nih.govmdpi.com The reaction conditions are generally mild, and it has been extensively used in the synthesis of various heterocyclic compounds. ajouronline.com For instance, the Sonogashira cross-coupling of halogenated quinazolines, which are structurally related to quinolines, with terminal acetylenes has been well-documented. nih.govmdpi.com Selective alkynylation can be achieved at specific positions depending on the substrate and reaction conditions. mdpi.com

The Heck reaction facilitates the formation of carbon-carbon bonds by coupling alkenes with aryl or vinyl halides. eie.gr This palladium-catalyzed reaction is a powerful method for constructing alkenyl-substituted aromatic compounds. nih.gov The Heck reaction has been widely applied to halogenated quinazoline (B50416) precursors to create poly-carbosubstituted derivatives. nih.gov

The functional group tolerance of these cross-coupling reactions is a significant advantage, allowing for their application in the late-stage functionalization of complex molecules. rsc.orgorganic-chemistry.org The choice of ligands and additives can be crucial for achieving high yields and selectivity, especially in substrates with multiple reactive sites. chemrxiv.orgescholarship.org

Nucleophilic Aromatic Substitution Reactions on the Quinoline Ring

Nucleophilic aromatic substitution (SNA) reactions on the quinoline ring of this compound are less common compared to cross-coupling reactions at the bromine-substituted position. The electron-rich nature of the quinoline ring generally makes it less susceptible to nucleophilic attack unless activated by strong electron-withdrawing groups. sioc-journal.cn

However, under specific conditions, nucleophilic displacement of substituents on the quinoline core is possible. For instance, the bromine atom at C-2 in 2-bromo-8-methoxyquinoline (B1283758) can be displaced by strong nucleophiles like potassium pyrrole (B145914) in dimethylformamide (DMF) at elevated temperatures. While this example involves a different isomer, it illustrates the potential for nucleophilic substitution on the quinoline ring. The reactivity is influenced by the electron-deficient character of the quinoline system, which can stabilize the intermediate Meisenheimer complex formed during the reaction. govtpgcdatia.ac.in

In some cases, the methoxy (B1213986) group can direct or influence the position of nucleophilic attack. For example, in 5-bromo-8-methoxyquinoline (B186703), electrophilic substitution is directed to the C-7 position due to the influence of the methoxy group.

Transformations of the Methoxy Group and its Derivatives

The methoxy group at the C-2 position of this compound can undergo several transformations, most notably demethylation to yield the corresponding quinolinone. This transformation is significant as quinolinone scaffolds are present in many biologically active compounds.

Demethylation can be achieved using various reagents. Boron tribromide (BBr₃) is a common reagent for cleaving aryl methyl ethers. research-nexus.netresearchgate.net Studies on related dimethoxyquinoline derivatives have shown that the regioselectivity of demethylation can be influenced by the presence and position of other substituents on the quinoline ring. research-nexus.netresearchgate.net For example, in 2,7-dimethoxyquinoline-3-carbaldehyde, demethylation occurs selectively at the 2-position. research-nexus.netresearchgate.net

Alternatively, demethylation can be effected using hydrobromic acid (HBr). Treatment of 2,4-dimethoxyquinoline (B1594175) with 48% HBr resulted in double demethylation, while using a dilute solution of HBr led to selective demethylation. herts.ac.uk Thiolate anions have also been employed for demethylation, sometimes leading to regioisomeric products. nih.gov

The methoxy group can also influence the reactivity of the quinoline ring. Its electron-donating nature can affect the orientation of incoming groups in electrophilic substitution reactions. nih.gov Furthermore, the methoxy group can be a precursor for other functional groups through various chemical modifications.

Table 2: Reagents for Demethylation of Methoxyquinolines

| Reagent | Conditions | Outcome | Reference |

|---|---|---|---|

| Boron tribromide (BBr₃) | Varies | Selective or complete demethylation | research-nexus.netresearchgate.net |

| Hydrobromic acid (HBr) | 48% or 3% solution, reflux | Double or selective demethylation | herts.ac.uk |

Reactivity in the Presence of Functional Groups (e.g., Oxidation, Reduction)

The reactivity of this compound can be influenced by the presence of other functional groups, and the compound itself can undergo oxidation and reduction reactions under appropriate conditions.

Oxidation: The quinoline nitrogen can be oxidized to form the corresponding quinoline N-oxide. smolecule.com This transformation can alter the electronic properties and biological activity of the molecule. Oxidation of the methoxy group itself to an aldehyde or carboxylic acid is also a possibility, although this typically requires specific oxidizing agents and conditions. evitachem.com For instance, the methyl group at the 2-position of 8-bromo-2-methylquinoline-4-carboxylic acid can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate.

Reduction: The bromo substituent can be removed via reduction, although this is generally less synthetically useful than cross-coupling reactions. More relevant is the reduction of other functional groups that might be introduced onto the quinoline scaffold. For example, a nitro group, if present, can be reduced to an amine, which can then serve as a handle for further functionalization. smolecule.com Similarly, a carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.

The presence of the bromo and methoxy groups can also influence the outcome of these reactions. For example, the electron-donating methoxy group might affect the susceptibility of the quinoline ring to oxidation or reduction. The functional group tolerance of various reactions is a critical consideration in the multi-step synthesis of complex quinoline derivatives. rsc.orgorganic-chemistry.org

Applications of 8 Bromo 2 Methoxyquinoline in Advanced Organic Synthesis

Building Block in the Synthesis of Complex Heterocyclic Compounds

8-Bromo-2-methoxyquinoline is a key intermediate for the elaboration of more complex heterocyclic systems. The presence of the bromine atom at the 8-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, which are fundamental tools for carbon-carbon and carbon-heteroatom bond formation researchgate.netyoutube.com.

One of the most powerful methods employed is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of the aryl bromide (this compound) with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base libretexts.orgorganic-chemistry.org. This methodology allows for the introduction of a wide array of aryl, heteroaryl, or alkenyl substituents at the C8-position of the quinoline (B57606) ring, leading to the synthesis of intricate biaryl and styrenyl quinolines tcichemicals.com. The general catalytic cycle for this transformation involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst mdpi.com.

The versatility of this compound as a building block is further highlighted by its potential use in synthesizing fused heterocyclic compounds. Through strategic functionalization and subsequent cyclization reactions, the quinoline core can be annulated with other rings, leading to novel polycyclic aromatic systems with unique electronic and biological properties airo.co.intandfonline.comup.ac.za.

Table 1: Examples of Palladium-Catalyzed Reactions for Heterocycle Synthesis

| Reaction Type | Reactant A | Reactant B | Catalyst System | Resulting Structure |

| Suzuki-Miyaura Coupling | This compound | Arylboronic acid | Pd(PPh₃)₄ / Base | 8-Aryl-2-methoxyquinoline |

| Suzuki-Miyaura Coupling | This compound | Alkenylboronic ester | Pd(dppf)Cl₂ / Base | 8-Alkenyl-2-methoxyquinoline |

| Heck Coupling | This compound | Alkene | Pd(OAc)₂ / Ligand / Base | 8-Alkenyl-2-methoxyquinoline |

| Buchwald-Hartwig Amination | This compound | Amine | Pd catalyst / Ligand / Base | 8-Amino-2-methoxyquinoline |

Precursor for Pharmacologically Active Molecules and Drug Candidates

The quinoline nucleus is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimalarial, antibacterial, and antiviral properties nih.govresearchgate.netscience.govresearchgate.netnih.gov. This compound serves as a crucial precursor for the synthesis of novel, pharmacologically active molecules by enabling molecular diversity through modification at the C8-position.

Research has demonstrated that brominated 8-substituted quinolines are valuable intermediates for developing novel therapeutic agents. For instance, studies have evaluated brominated 8-methoxyquinolines for their potential as anticancer agents, showing that the substitution pattern on the quinoline ring is critical for activity benthamdirect.com. Derivatives of brominated methoxyquinolines have shown potential antiproliferative activity against various cancer cell lines nih.gov.

The synthesis of these drug candidates often relies on the transformation of the bromo group. A patent for preparing anti-HCV agents describes the use of a similar compound, 8-bromo-2,4-dichloro-7-methoxy-quinoline, which undergoes Suzuki coupling reactions to introduce diverse substituents necessary for biological activity google.com. This highlights the industrial relevance of such bromo-quinoline intermediates in constructing complex molecules for pharmaceutical applications. The resulting derivatives are then screened for their efficacy against various biological targets nih.govmdpi.com. While 8-bromo-2-methylquinoline (B152758) is noted as an important intermediate in the medicine industry, the principles of its synthetic utility extend to its methoxy (B1213986) analog nih.govnih.gov.

Table 2: Bioactive Scaffolds Derived from Bromo-methoxyquinoline Precursors

| Precursor Scaffold | Reaction Type | Added Substituent | Potential Pharmacological Activity |

| Bromo-methoxyquinoline | Suzuki Coupling | Phenyl, Pyrazolyl, Indolyl | Anti-HCV google.com |

| Bromo-methoxyquinoline | Various | Diverse functional groups | Anticancer benthamdirect.comnih.gov |

| Bromo-hydroxyquinoline | Halogenation | Bromo groups | Anticancer mdpi.com |

Intermediate in the Preparation of Specialized Reagents

Beyond its role in drug discovery, this compound is a valuable intermediate for the synthesis of specialized chemical reagents, such as chemical probes. Chemical probes are small molecules designed to selectively interact with a specific biological target, like a protein, to study its function in a cellular context nih.gov.

The development of such probes often involves a modular synthesis approach, where a core scaffold is systematically functionalized to optimize binding affinity and selectivity. The bromo-substituent on the this compound scaffold is ideally suited for this purpose. It allows for the late-stage introduction of various functional groups or reporter tags (e.g., fluorophores, biotin) via cross-coupling reactions.

For example, in the development of inhibitors for bromodomains, a class of proteins involved in epigenetic regulation, a fragment-based approach has utilized a bromide-containing fragment as a starting point nih.gov. Palladium-catalyzed coupling reactions were then employed to synthesize a library of derivatives to probe the protein's binding pocket. This strategy demonstrates how a versatile, halogenated heterocyclic compound like this compound can serve as a foundational element for creating sophisticated molecular tools for chemical biology research frontiersin.org.

Role in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful strategy used in drug discovery and materials science to rapidly generate a large number of diverse, yet structurally related, molecules in a systematic manner uniroma1.it. These collections of compounds, known as chemical libraries, are then screened for desired properties. This compound is an excellent scaffold for combinatorial library synthesis due to its suitability for parallel synthesis techniques.

The reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions allows for the same core structure to be combined with a large panel of different building blocks, such as boronic acids in a Suzuki-Miyaura coupling nih.gov. By setting up an array of parallel reactions, each with a different boronic acid, a library of 8-substituted-2-methoxyquinoline derivatives can be synthesized efficiently. This approach enables a rapid exploration of the structure-activity relationship (SAR) for a particular biological target, helping to identify the optimal substituents for potency and selectivity.

This strategy is not limited to Suzuki coupling; other cross-coupling reactions can be employed to introduce a wide variety of functional groups, further expanding the chemical diversity of the resulting library. The robust nature of these reactions makes them amenable to automation and high-throughput synthesis platforms, solidifying the role of this compound as a valuable starting material in modern chemical library generation.

Medicinal Chemistry and Biological Activity Investigations of 8 Bromo 2 Methoxyquinoline Derivatives

Anticancer Activity and Associated Mechanisms

Derivatives of 8-Bromo-2-methoxyquinoline have been a focal point of research in the quest for novel anticancer agents. These compounds have demonstrated significant antiproliferative effects across various cancer cell lines, operating through diverse mechanisms of action.

Cytotoxic Effects on Cancer Cell Lines (e.g., HeLa, MCF-7, A549, C6, HT29)

Substituted quinolines have shown considerable cytotoxic potency against a range of human cancer cell lines. Studies have evaluated various brominated quinoline (B57606) derivatives, revealing their ability to inhibit the proliferation of cervical (HeLa), breast (MCF-7), lung (A549), rat brain tumor (C6), and colon (HT29) cancer cells. benthamdirect.comnih.gov For instance, compounds such as 5,7-dibromo-8-hydroxyquinoline have demonstrated strong antiproliferative activity against C6, HeLa, and HT29 cell lines, with IC50 values ranging from 6.7 to 25.6 µg/mL. benthamdirect.comresearchgate.net Similarly, other derivatives like 6,8-dibromo-1,2,3,4-tetrahydroquinoline showed activity against HeLa, HT29, and C6 cells at concentrations of 10 μg/mL and 30 μg/mL.

The antiproliferative activities of several novel brominated methoxyquinolines and nitrated bromoquinolines have been assessed, with one compound, 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline, exhibiting the highest activity with IC50 values between 5.45 and 9.6 μg/mL against C6, HeLa, and HT29 cells. nih.gov Another study highlighted the significant antiproliferative potency of compounds including 5-bromo-6,8-dimethoxyquinoline against A549, HeLa, HT29, Hep3B, and MCF7 cancer cell lines, with IC50 values ranging from 2 to 50 μg/ml. nih.gov

Table 1: Cytotoxic Activity of Selected Bromo-quinoline Derivatives

| Compound | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| 5,7-Dibromo-8-hydroxyquinoline | C6, HeLa, HT29 | 6.7 - 25.6 µg/mL | benthamdirect.comresearchgate.net |

| 6,8-Dibromo-1,2,3.4-tetrahydroquinoline | HeLa, HT29, C6 | 10 - 30 µg/mL | |

| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6, HeLa, HT29 | 5.45 - 9.6 µg/mL | nih.gov |

| 5-Bromo-6,8-dimethoxyquinoline | A549, HeLa, HT29, Hep3B, MCF7 | 2 - 50 µg/mL | nih.gov |

| 6,8-Dibromo-5-nitroquinoline | C6, HT29, HeLa | 50.0, 26.2, 24.1 µM | nih.gov |

Apoptotic Induction and DNA Laddering Studies

A key mechanism through which these quinoline derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. The apoptotic potential of brominated 8-substituted quinolines has been confirmed through DNA laddering assays. benthamdirect.comresearchgate.net In these studies, treatment of cancer cells with compounds such as 5,7-dibromo-8-hydroxyquinoline resulted in the characteristic fragmentation of DNA into a "ladder" pattern when analyzed by gel electrophoresis, a hallmark of apoptosis. benthamdirect.comnih.govnih.gov

The ability of certain brominated quinolines to induce apoptosis was confirmed in C6, HT29, and HeLa cell lines. nih.gov Specifically, compounds like 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline and 6,8-dibromo-5-nitroquinoline were shown to induce apoptosis, whereas 3,5,6,7-tetrabromo-8-methoxyquinoline did not show a similar effect. nih.gov This indicates that the apoptotic response is dependent on the specific substitution pattern on the quinoline core.

Enzyme Inhibition (e.g., Topoisomerase I, EZH2)

Enzyme inhibition is another critical mechanism contributing to the anticancer activity of this compound derivatives. Topoisomerase I is a vital enzyme involved in DNA replication and repair, making it a prime target for cancer therapy. nih.gov Certain bromo- and cyano-substituted 8-hydroxyquinoline (B1678124) derivatives have been identified as potent inhibitors of human DNA topoisomerase I. benthamdirect.comnih.gov Specifically, 5,7-dibromo-8-hydroxyquinoline has been shown to suppress the relaxation of supercoiled plasmid DNA by inhibiting this enzyme. benthamdirect.comresearchgate.net

Enhancer of zeste homolog 2 (EZH2), a methyltransferase, is another enzyme implicated in cancer progression. nih.govplos.org While research on direct inhibition of EZH2 by this compound is specific, studies have shown that EZH2 inhibition can sensitize non-small cell lung cancer (NSCLC) cells to topoisomerase II inhibitors. nih.govresearchgate.netnih.gov This suggests a potential for combination therapies where quinoline-based topoisomerase inhibitors could be used alongside EZH2 inhibitors for enhanced therapeutic outcomes.

Structure-Activity Relationship (SAR) Studies for Anticancer Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of lead compounds. For quinoline derivatives, these studies have revealed several key structural features that influence their biological activity. nih.gov A significant finding is that a hydroxyl group at the C-8 position of the quinoline core generally leads to greater anticancer potential compared to a methoxy (B1213986) or amino group. benthamdirect.comresearchgate.net

Furthermore, the type and position of halogen substituents play a critical role. Bromination of the quinoline ring is a common strategy to enhance activity. nih.gov The introduction of a nitro group, in addition to bromine atoms, can also amplify antiproliferative effects. For example, 6,8-dibromo-5-nitroquinoline displayed remarkable inhibitory activity against C6, HT29, and HeLa cancer cell lines, while its precursor, 6,8-dibromoquinoline, was inactive. nih.gov These findings underscore the synergistic effect of specific bromine and nitro substitution patterns in enhancing the anticancer potency of the quinoline scaffold. nih.gov

Antimicrobial and Anti-infective Applications

Beyond their anticancer properties, quinoline derivatives have also been investigated for their potential in combating infectious diseases.

Antibacterial Activity

Substituted quinolines have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative pathogenic bacteria. nih.gov A series of novel 8-methoxyquinoline-2-carboxamide compounds containing a 1,3,4-thiadiazole moiety were synthesized and evaluated for their antibacterial effects. Several of these target compounds displayed moderate to good antibacterial efficacy when compared to the reference drug Chloromycin. researchgate.net

Studies on various 8-hydroxyquinoline derivatives have shown that they can exhibit remarkable antibacterial activity, often superior to standard antibiotics like Penicillin G. scienceopen.com The activity is influenced by the substituents on the quinoline ring, with some derivatives showing selective antimicrobial activities with Minimum Inhibitory Concentration (MIC) values ranging from 62.50 to 250 μg/ml. nih.gov In another study, certain 8-methoxy-4-methyl-quinoline derivatives were found to exhibit potent antibacterial activity against strains like S. aureus, B. subtilis, and E. coli, with MIC values as low as 3.125 µg/mL against S. aureus. researchgate.net

Table 2: Antibacterial Activity of Selected Quinoline Derivatives

| Compound Type | Bacterial Strain | MIC Value | Reference |

|---|---|---|---|

| Substituted Quinolines | Gram(+) and Gram(-) bacteria | 62.50 - 250 µg/mL | nih.gov |

| 8-Methoxy-4-methyl-quinoline derivative (Compound 10) | S. aureus | 3.125 µg/mL | researchgate.net |

| 8-Methoxy-4-methyl-quinoline derivative (Compound 10) | B. subtilis | 6.25 µg/mL | researchgate.net |

| 8-Methoxy-4-methyl-quinoline derivative (Compound 10) | E. coli | 6.25 µg/mL | researchgate.net |

| 8-hydroxyquinoline derivative (PH176) | MRSA | MIC50: 16 µg/mL, MIC90: 32 µg/mL | nih.gov |

Antifungal and Antimalarial Properties

The therapeutic potential of quinoline derivatives has long been recognized in the fight against infectious diseases. Research into 8-bromo-substituted quinolines has revealed promising antifungal and antimalarial activities.

One notable derivative, bromoquinol, a brominated hydroxyquinoline, has demonstrated potent, broad-spectrum antifungal activity. Its efficacy is particularly enhanced under conditions of iron starvation, a state often encountered during in vivo growth of fungal pathogens. The mechanism of action for bromoquinol appears to be unique, involving the induction of oxidative stress and apoptosis in fungal cells, such as those of Aspergillus fumigatus. oup.comnih.gov Studies have shown that the antifungal effect of bromoquinol can be counteracted by the presence of exogenous iron, suggesting a potential interplay with iron homeostasis in fungi. oup.com

In the realm of antimalarial research, 8-aminoquinoline derivatives have been a cornerstone of drug development for decades. nih.govscispace.comnih.gov While direct studies on this compound are limited, the broader class of 8-aminoquinolines is known for its activity against the liver stages of the malaria parasite, making them crucial for preventing relapse. nih.gov The introduction of a bromine atom and a methoxy group at positions 8 and 2, respectively, could modulate the physicochemical properties of the quinoline core, potentially influencing its bioavailability and interaction with parasitic targets. Further investigation into the specific antimalarial efficacy of this compound is warranted to explore its potential contribution to this critical area of medicine.

Antiviral Activity (e.g., Dengue virus, HCV)

The emergence and re-emergence of viral diseases necessitate the continuous search for novel antiviral agents. Quinoline derivatives have been investigated for their potential to inhibit the replication of various viruses, including Dengue virus (DENV) and Hepatitis C virus (HCV).

Research has shown that brominated compounds can exhibit significant antiviral properties. For instance, 8-bromobaicalein has been reported to effectively inhibit all serotypes of the Dengue virus as well as the Zika virus. nih.govresearchgate.netnih.gov This compound was found to target the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication. nih.govresearchgate.netnih.gov While this is not a direct study of this compound, it highlights the potential of the bromo-substitution in antiviral drug design. Further studies have identified other quinoline derivatives that are active against DENV, suggesting that the quinoline scaffold is a promising starting point for the development of DENV inhibitors. mdpi.com

In the context of Hepatitis C, direct-acting antivirals (DAAs) have revolutionized treatment by targeting specific viral proteins like the NS3/4A protease, NS5A protein, and the NS5B RNA-dependent RNA polymerase. nih.govnih.gov Although specific research on this compound against HCV is not widely available, the known mechanisms of action of existing quinoline-based antivirals suggest that derivatives of this compound could potentially be designed to inhibit these critical viral enzymes.

| Compound | Virus | Mechanism of Action | EC50 |

|---|---|---|---|

| 8-Bromobaicalein | Dengue virus (all serotypes), Zika virus | Inhibition of RNA-dependent RNA polymerase (RdRp) nih.govresearchgate.netnih.gov | 0.66–0.88 µM nih.gov |

Neuroprotective and Neurological Disorder Research

The multifaceted nature of neurological disorders has spurred the development of multifunctional therapeutic agents. Derivatives of 8-hydroxyquinoline, structurally related to this compound, have shown considerable promise in this area, primarily due to their ability to interact with metal ions and modulate oxidative stress.

An imbalance in brain iron homeostasis is a common feature in several neurodegenerative diseases, where an excess of iron can catalyze the formation of toxic reactive oxygen species, leading to oxidative stress and neuronal damage. nih.gov Iron chelators that can cross the blood-brain barrier are therefore being investigated as a therapeutic strategy to mitigate this iron-induced neurotoxicity. nih.govmdpi.com

The 8-hydroxyquinoline scaffold is a well-known iron chelator. mdpi.com By binding to excess iron, these compounds can prevent its participation in harmful redox reactions. researchgate.net The novel multifunctional iron chelator M30, which is a 5-([N-methyl-N-propargylaminomethyl])-8-hydroxyquinoline, has demonstrated significant neuroprotective activities in preclinical models of various neurodegenerative diseases. mdpi.comnih.gov These compounds not only chelate iron but can also up-regulate a number of neuroprotective and pro-survival signaling pathways in the brain. researchgate.netnih.gov The presence of a bromine atom and a methoxy group in this compound could influence its lipophilicity and iron-chelating capacity, making it a candidate for further investigation in the context of neuroprotection.

Molecular imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are invaluable tools for the diagnosis and study of neurological disorders. nih.govnih.govimrpress.comfrontiersin.org These techniques rely on the use of radiolabeled tracers that can specifically bind to targets of interest in the brain.

There is a growing interest in developing PET and SPECT agents for imaging neuroinflammation and other pathological processes in the brain. nih.govnih.gov Quinoline derivatives are being explored for this purpose. For instance, radiolabeled 2-oxoquinoline derivatives have been synthesized for PET imaging of the cannabinoid CB2 receptor, which is upregulated in neuroinflammation. While specific studies on this compound are not available, the development of imaging agents often involves the use of halogenated precursors for radiolabeling. This suggests that this compound could serve as a valuable precursor for the synthesis of novel PET and SPECT tracers for neurological conditions.

Enzyme Interactions and Biochemical Probe Applications

The ability of small molecules to interact with specific enzymes and proteins is fundamental to their therapeutic and diagnostic applications. The quinoline scaffold provides a versatile platform for the design of molecules that can modulate enzyme activity or serve as probes to study biological processes.

Understanding how a compound interacts with its biological targets at a molecular level is crucial for drug development. While specific studies detailing the enzyme kinetics of this compound are not extensively documented in publicly available literature, the broader class of quinoline derivatives is known to interact with a variety of enzymes.

In the context of biochemical probes, derivatives of 8-aminoquinoline have been developed as fluorescent sensors for metal ions, such as zinc. nih.govsemanticscholar.org These probes utilize the metal-chelating properties of the quinoline core to generate a fluorescent signal upon binding to the target ion. nih.govsemanticscholar.org The 8-amidoquinoline derivatives, for example, have shown potential as functional receptors for zinc ions due to their fast reactivity and good selectivity. nih.govsemanticscholar.org The bromine and methoxy substitutions in this compound could be leveraged to fine-tune the photophysical properties of such probes, potentially leading to the development of novel tools for studying the role of metal ions in biological systems. Furthermore, the 8-bromo-7-hydroxyquinoline derivative has been explored as a photoremovable protecting group, indicating the potential for developing light-sensitive biochemical probes based on the 8-bromoquinoline (B100496) scaffold. researchgate.net

Pharmacomodulatory Properties and Receptor Antagonism/Agonism (e.g., Serotonin, Melatonergic MT1)

Investigations into the pharmacomodulatory properties of this compound and its derivatives have primarily focused on their potential as melatonergic ligands, drawing parallels from the known melatonergic agonist agomelatine. The core structure of 2-methoxyquinoline (2-MQ) serves as a key scaffold in the design of new ligands targeting melatonin receptors MT1 and MT2.

While direct experimental data on this compound's activity at serotonin receptors is not extensively available in the reviewed scientific literature, the structural analogy to known melatonergic agents has prompted detailed evaluation of its parent scaffold at melatonin receptors. Research has explored how modifications to the 2-methoxyquinoline core influence binding affinity and functional activity at MT1 and MT2 receptors.

A significant study focused on the synthesis and pharmacological evaluation of a series of 2-methoxyquinoline derivatives to explore their potential as melatonergic ligands. nih.gov This research provides valuable insights into the structure-activity relationships (SAR) for this class of compounds. The investigation of the primary analogue, a 2-methoxyquinoline with an acetamide side chain (compound 11a ), established the promising potential of this scaffold. nih.gov

Further pharmacomodulation of the acetamide group in compound 11a led to the development of derivatives with varied pharmacological profiles, including some with notable selectivity for the MT2 receptor. nih.gov For instance, the introduction of a sulphonamide group (compound 11b ) resulted in a significant 167-fold selectivity for MT2 over MT1. nih.gov Conversely, derivatives incorporating methyl and ethyl-urea functionalities (11f and 11g ) emerged as the most potent melatonergic ligands within the studied series, exhibiting strong agonistic properties at both MT1 and MT2 receptors. nih.gov

The detailed findings from this research, including binding affinities (Ki) and functional agonist activities (EC50 and Emax), are summarized in the table below.

Table 1: Melatonergic Receptor Binding and Functional Activity of 2-Methoxyquinoline Derivatives nih.gov

| Compound | R | Kᵢ (nM) MT₁ | Kᵢ (nM) MT₂ | MT₁/MT₂ Selectivity | EC₅₀ (nM) MT₁ | Eₘₐₓ (%) MT₁ | EC₅₀ (nM) MT₂ | Eₘₐₓ (%) MT₂ |

| Melatonin | - | 0.2 ± 0.03 | 0.1 ± 0.01 | 2 | 0.1 ± 0.02 | 100 | 0.09 ± 0.01 | 100 |

| 11a | -COMe | 16 ± 2 | 16 ± 2 | 1 | 2 ± 0.4 | 85 | 1 ± 0.3 | 90 |

| 11b | -SO₂Me | 1000 ± 150 | 6 ± 0.9 | 0.006 | >1000 | - | 50 ± 8 | 70 |

| 11f | -CONHMe | 0.8 ± 0.1 | 0.5 ± 0.08 | 1.6 | 0.9 ± 0.1 | 90 | 0.4 ± 0.06 | 95 |

| 11g | -CONHEt | 0.7 ± 0.1 | 0.4 ± 0.06 | 1.75 | 0.8 ± 0.1 | 90 | 0.3 ± 0.05 | 95 |

Data presented as mean ± SEM.

Regarding serotonin receptor antagonism or agonism, there is a lack of specific research on 2-methoxyquinoline derivatives, including the 8-bromo variant, in the context of direct interaction with various 5-HT receptor subtypes. While some broader classes of quinoline derivatives have been investigated for activity at serotonin receptors, these findings are not directly applicable to the specific scaffold of this compound without dedicated experimental validation. nih.gov

Computational and Spectroscopic Studies on 8 Bromo 2 Methoxyquinoline

Quantum Chemical Calculations (e.g., DFT, TDDFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for exploring the molecular and electronic properties of quinoline (B57606) derivatives. grafiati.comresearchgate.net These methods are used to optimize molecular geometries, predict spectroscopic features, and understand chemical reactivity. tandfonline.comtandfonline.com

For 8-bromo-2-methoxyquinoline, DFT calculations at the B3LYP/6-31G* level of theory indicate a planar molecular geometry. The calculated dipole moment of 4.12 D suggests the compound has moderate polarity. Such computational models are foundational for applications in drug design and material science.

Theoretical investigations on analogous methoxyquinolines often involve the B3LYP functional combined with basis sets like 6-311G(d,p) to obtain optimized geometries, which show good agreement with experimental data from X-ray crystallography. tandfonline.com Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). grafiati.com The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. Furthermore, the analysis of the Molecular Electrostatic Potential (MEP) map helps identify nucleophilic and electrophilic sites, revealing regions prone to chemical reactions. tandfonline.com

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Geometry | Planar | DFT-B3LYP/6-31G | |

| Dipole Moment | 4.12 D | DFT-B3LYP/6-31G |

Molecular Dynamics Simulations to Elucidate Biological Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of quinoline derivatives and their interactions with biological macromolecules, such as proteins or DNA. semanticscholar.orgwiley.com These simulations can validate findings from molecular docking studies and provide deeper insights into the stability of protein-ligand complexes over time. grafiati.com

While specific MD simulation studies focused solely on this compound are not extensively documented in the reviewed literature, the methodology is widely applied to this class of compounds. For instance, MD simulations using force fields like CHARMM for proteins and GAFF for small molecules can model the behavior of a ligand within a protein's active site. semanticscholar.org These studies often involve stages of energy minimization followed by the simulation of molecular motion under defined conditions to assess the stability of interactions. semanticscholar.org For other brominated quinolines, MD and Molecular Mechanics-Poisson Boltzmann Surface Area (MM-PBSA) studies have been used to calculate binding free energies and understand their potential as anticancer agents. wiley.com

Spectroscopic Characterization and Structural Elucidation

A suite of spectroscopic techniques is essential for the unambiguous structural confirmation and characterization of this compound. These methods provide complementary information regarding the compound's connectivity, molecular weight, functional groups, and three-dimensional structure in the solid state.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR are used to verify the positions of substituents on the quinoline core. The chemical shifts (δ), signal multiplicities, and coupling constants (J) provide definitive evidence of the atomic connectivity.

While the complete spectral data for this compound is not detailed in the available results, data for the closely related isomer, 5-bromo-8-methoxyquinoline (B186703), illustrates the type of information obtained. The ¹H NMR spectrum shows distinct signals for each aromatic proton, with characteristic coupling constants confirming their relative positions. acgpubs.org The ¹³C NMR spectrum complements this by providing signals for each unique carbon atom in the molecule, including the methoxy (B1213986) group. acgpubs.org Theoretical chemical shifts can also be calculated using the Gauge-Invariant Atomic Orbital (GIAO) method to support experimental assignments. researchgate.net

| Nucleus | Assignment | Chemical Shift (δ/ppm) | Coupling Constant (J/Hz) | Reference |

|---|---|---|---|---|

| ¹H NMR | H-2 | 8.89-8.91 | dd, J=4.0, 1.2 | acgpubs.org |

| H-4 | 8.43 | dd, J=8.4, 1.6 | ||

| H-6 | 7.66 | d, J=8.4 | ||

| H-3 | 7.49 | dd, J=4.0, 8.4 | ||

| H-7 | 6.87 | d, J=8.4 | ||

| OCH₃ | 4.04 | s | ||

| ¹³C NMR | C2, C4, C8a, C5, C7, C4a, C6, C3, C8 | 152.2, 149.7, 140.8, 135.5, 130.0, 128.1, 122.8, 111.8, 108.1 | ||

| OCH₃ | 56.2 |

Mass spectrometry is used to determine the molecular weight of this compound and to analyze its fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition by providing a highly accurate mass measurement of the molecular ion. The compound has a molecular formula of C₁₀H₈BrNO and a monoisotopic mass of approximately 236.979 g/mol . uni.lu The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two signals of nearly equal intensity separated by 2 Da ([M]+ and [M+2]+).

Advanced techniques can predict properties such as the collision cross section (CCS), which relates to the ion's shape and size in the gas phase. uni.lu

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₈BrNO | uni.lubiosynth.com |

| Molecular Weight | 238.08 g/mol | biosynth.comchemscene.com |

| Monoisotopic Mass | 236.97893 Da | uni.lu |

| Predicted CCS for [M+H]⁺ | 140.6 Ų | uni.lu |

| Predicted CCS for [M+Na]⁺ | 153.6 Ų | uni.lu |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For quinoline derivatives, IR spectra provide characteristic absorption bands corresponding to the vibrations of specific bonds.

For the analogous 5-bromo-8-methoxyquinoline, the IR spectrum shows bands for aromatic C-H stretching (2915-2848 cm⁻¹), C=C and C=N ring stretching vibrations (1600-1460 cm⁻¹), and C-O stretching of the methoxy group (around 1300 cm⁻¹). acgpubs.org The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum.

| Frequency (ν/cm⁻¹) | Assignment | Reference |

|---|---|---|

| 2915, 2848 | Aromatic C-H stretching | acgpubs.org |

| 1600, 1588, 1500, 1460 | C=C and C=N aromatic ring stretching | |

| 1352 | C-H bending | |

| 1300 | C-O stretching (methoxy) |

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing accurate data on bond lengths, bond angles, and intermolecular interactions.

While the crystal structure of this compound itself is not reported in the searched literature, the structure of its isomer, 4-bromo-8-methoxyquinoline, has been determined. nih.gov The analysis revealed that the non-hydrogen atoms of the molecule are essentially co-planar. nih.gov In the crystal lattice, molecules are linked into one-dimensional chains through weak intermolecular C—H···π interactions. nih.gov Such crystallographic studies are crucial for understanding how molecules pack in the solid state, which influences physical properties like solubility and melting point.

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₀H₈BrNO | nih.gov |

| Crystal System | Orthorhombic | |

| Space Group | Pca2₁ | |

| a (Å) | 5.1615 (1) | |

| b (Å) | 12.1337 (6) | |

| c (Å) | 14.2436 (7) | |

| Volume (ų) | 892.05 (6) |

Emerging Applications and Future Research Directions

Material Science Applications (e.g., Functional Materials, OLEDs)

The quinoline (B57606) scaffold is a cornerstone in the development of advanced functional materials, and 8-Bromo-2-methoxyquinoline serves as a valuable precursor in this domain. While direct applications of the compound itself are still under exploration, its derivatives and related quinoline structures have shown significant promise, particularly in the field of Organic Light-Emitting Diodes (OLEDs).

Research into related compounds, such as 7-bromo-8-methylquinoline (B592043) and 8-hydroxyquinoline (B1678124) derivatives, highlights the potential of the bromo-quinoline framework in electronic materials. scispace.com These molecules are utilized for their electronic properties and their ability to act as electron carriers or emitters in OLED devices. scispace.com The 8-hydroxyquinoline derivatives, for instance, are well-known for their thermal stability and role as electron-transporting materials in OLEDs since the pioneering work of Tang and Van Slyke. scispace.com The bromine atom on the this compound ring offers a reactive site for further functionalization through cross-coupling reactions, allowing for the synthesis of more complex molecules with tailored photophysical properties suitable for next-generation displays and lighting. Computational modeling studies also utilize the optimized 3D structure of bromo-methoxy-quinolines to design and predict the properties of new materials.

Future research is expected to focus on synthesizing novel polymers and small molecules from this compound for use in functional materials. By strategically replacing the bromine atom with various organic moieties, scientists can fine-tune the emission color, quantum efficiency, and charge-transport characteristics of the resulting materials, paving the way for its use in high-performance OLEDs and other optoelectronic devices.

Development of Fluorescent Markers and Probes

The development of selective and sensitive fluorescent probes is critical for visualizing biological processes and detecting specific analytes. The quinoline ring system is an excellent fluorophore, and derivatives of this compound are being investigated as foundational structures for novel fluorescent sensors.

A key area of development is in the creation of chemosensors for metal ions. For example, research has demonstrated that derivatives of 8-bromo-2-methylquinoline (B152758) can be used to synthesize fluorescent sensors for detecting zinc ions (Zn²⁺) in biological samples using two-photon microscopy. researchgate.net Similarly, probes based on the related 8-hydroxyquinoline scaffold have been successfully designed for the selective detection of Zn²⁺, where the binding of the metal ion leads to a significant enhancement in fluorescence. scispace.combohrium.com The mechanism often involves the chelation of the metal ion by the quinoline nitrogen and the adjacent functional group, which restricts intramolecular rotation and enhances fluorescence emission. scispace.comresearchgate.net

The this compound molecule offers a template that can be modified to create probes for various ions and biomolecules. The bromine atom can be readily substituted to introduce specific recognition units, while the methoxy (B1213986) group can be altered to fine-tune the probe's solubility and photophysical properties. Future work will likely involve creating a diverse library of probes derived from this scaffold for applications in medical diagnostics, environmental monitoring, and cellular imaging. rsc.org

| Probe Precursor | Target Analyte | Key Finding |

| 8-bromo-2-methylquinoline | Zn²⁺ | Serves as a starting material for GFP-inspired fluorescent sensors with high two-photon cross-sections, suitable for two-photon microscopy. researchgate.net |

| 8-hydroxyquinoline | Zn²⁺ | Forms highly fluorescent complexes with Zn²⁺, enabling its detection in biological systems like zebrafish. scispace.combohrium.com |

| 6-methoxyquinoline | Cl⁻ | Used to synthesize a fluorescent probe capable of targeting the Golgi apparatus for the selective detection of chloride anions. rsc.org |

Potential in Agrochemical Development

The search for new, more effective, and environmentally safer agrochemicals is a continuous effort. Quinoline derivatives have long been recognized for their biological activities, and this compound represents a promising starting point for the synthesis of novel crop protection agents.

The structural isomer, 8-bromoisoquinoline, is a versatile building block for a wide range of agrochemicals, including herbicides, pesticides, and fungicides. allgreenchems.com The presence of the bromine atom is particularly advantageous as it provides a reactive handle for chemical modifications, allowing chemists to create diverse libraries of compounds with varied modes of action and target specificities. allgreenchems.com This principle is directly applicable to this compound. Research on other bromo-substituted quinolines, such as 5,7-dibromo-8-hydroxyquinoline, has confirmed their potent fungitoxic activity against various fungal pathogens. scispace.com

The potential of this compound lies in its role as a scaffold. By applying established synthetic methodologies, the bromine and methoxy groups can be modified to generate new molecules. Future research will likely focus on synthesizing and screening libraries of these derivatives to identify compounds with potent herbicidal, insecticidal, or fungicidal properties, potentially leading to the development of next-generation agrochemicals with improved efficacy and better safety profiles. allgreenchems.com

Novel Catalytic Applications Involving this compound

In modern organic synthesis, catalytic reactions are indispensable for constructing complex molecules efficiently. Halogenated heterocyclic compounds like this compound are valuable substrates and precursors for ligands in catalysis.

The compound's primary role in this area is as a substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. The carbon-bromine bond on the quinoline ring is a prime site for oxidative addition to a palladium(0) catalyst, enabling the formation of new carbon-carbon bonds. This allows for the straightforward introduction of a wide variety of aryl, heteroaryl, alkyl, and alkenyl groups at the 8-position of the quinoline core. google.comgoogle.com This reactivity makes this compound a key intermediate for synthesizing complex organic molecules, including pharmaceuticals and functional materials.

Furthermore, quinoline derivatives can themselves act as ligands that coordinate with metal centers to form active catalysts. The nitrogen atom in the quinoline ring can bind to transition metals, and the substituents on the ring can be used to modulate the electronic and steric properties of the resulting catalyst. Future research may explore the synthesis of novel chiral ligands from this compound for use in asymmetric catalysis, a field of immense importance in the pharmaceutical industry.

| Reaction Type | Role of Bromo-Quinoline | Example |

| Suzuki-Miyaura Cross-Coupling | Substrate | Coupling of 2-Bromo-8-methoxyquinoline (B1283758) with pyridinylstannanes using a Palladium catalyst to form a C-C bond. |

| Coordination Chemistry | Ligand Precursor | 7-Bromo-8-methylquinoline can act as a ligand in catalysis, facilitating various organic transformations. |

Investigation of Two-Photon Absorption Properties for Bioimaging and Therapy

Two-photon microscopy (TPM) is a powerful imaging technique that allows for deep-tissue imaging with reduced phototoxicity and higher resolution compared to conventional fluorescence microscopy. nih.govuni-muenchen.de The development of fluorophores with high two-photon absorption (TPA) cross-sections is crucial for this technology. Derivatives of 8-bromo-quinoline are emerging as promising candidates for such applications. researchgate.net

Studies have shown that molecules incorporating the 8-bromo-quinoline scaffold can act as photosensitizers that combine two-photon induced fluorescence with the ability to generate singlet oxygen, a reactive species used in photodynamic therapy (PDT) to destroy cancer cells. researchgate.net In one study, a fluorescent sensor derived from an 8-methoxyquinoline (B1362559) moiety exhibited a high two-photon cross-section of 73 GM, demonstrating its suitability for TPM. researchgate.net The combination of a quinoline ring, which can act as an electron acceptor, with other parts of a molecule can lead to significantly enhanced TPA responses. researchgate.net

The future in this area involves the rational design of novel molecules based on the this compound framework specifically for two-photon applications. By conjugating it with other chromophores or targeting moieties, researchers aim to develop next-generation probes for deep-tissue bioimaging and theranostic agents that combine diagnosis (via imaging) and therapy (via PDT) into a single platform. researchgate.netfrontiersin.org

Integration in Chemical Screening and High-Throughput Assays

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of hundreds of thousands of compounds to identify potential therapeutic agents. assaygenie.com this compound is integrated into this process, both as a member of large chemical libraries and as a scaffold for generating new screening compounds.

The compound is listed in chemical databases like the EPA's CompTox Chemicals Dashboard, which includes data from high-throughput transcriptomics (HTTr) assays. epa.gov This indicates that its biological activity profile is being systematically evaluated alongside numerous other chemicals to identify potential biological targets or toxicity pathways. epa.gov Moreover, the broader family of quinoline derivatives has a proven track record in HTS campaigns. For example, a quantitative HTS screen of over 236,000 compounds successfully identified 8-hydroxyquinolines as inhibitors of histone demethylases, which are important targets in cancer therapy. plos.org

The value of this compound in this context is its role as a versatile chemical building block. It can be used to generate large, diverse libraries of related compounds for screening. Future directions will involve its use in diversity-oriented synthesis to populate HTS platforms with novel chemical entities, increasing the probability of discovering new lead compounds for a wide range of diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-Bromo-2-methoxyquinoline, and how do reaction conditions influence yield and purity?

- Methodological Answer : A common approach involves bromination of 2-methoxyquinoline derivatives using reagents like N-bromosuccinimide (NBS) under controlled temperatures (e.g., 0–25°C). Solvent choice (e.g., CCl₄ or DMF) and stoichiometric ratios of brominating agents significantly affect regioselectivity and byproduct formation. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the target compound, with yields typically ranging from 60–85% depending on optimization .

- Key Considerations : Monitor reaction progress using TLC or HPLC to avoid over-bromination. Purity can be confirmed via melting point analysis and ¹H/¹³C NMR .

Q. How is the crystal structure of this compound resolved, and what intermolecular interactions stabilize its packing?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 150 K) reveals a planar quinoline core with weak C–H⋯O interactions between methoxy oxygen and adjacent aromatic hydrogens, forming one-dimensional chains along the crystallographic axis. The mean σ(C–C) bond length is ~0.004 Å, with an R factor of 0.028, indicating high precision .

- Data Consistency : Comparative studies on analogues (e.g., 8-Bromo-2-methylquinoline) show similar planar geometries but variations in π-π stacking distances (3.76 Å vs. 3.80 Å in methyl derivatives), highlighting substituent-dependent packing .

Advanced Research Questions

Q. What strategies are effective for functionalizing this compound at the bromine site, and how do steric/electronic factors influence reactivity?

- Methodological Answer : The bromine atom at C8 undergoes Suzuki-Miyaura coupling with aryl boronic acids or Buchwald-Hartwig amination with primary/secondary amines. Steric hindrance from the methoxy group at C2 necessitates bulky ligands (e.g., SPhos or Xantphos) to enhance catalytic efficiency. For example, coupling with 4-methoxyphenylboronic acid achieved 78% yield using Pd(OAc)₂/Xantphos in toluene at 110°C .

- Challenges : Competing dehalogenation may occur under harsh conditions; optimize temperature and catalyst loading to minimize side reactions .

Q. How can computational methods (e.g., DFT) complement experimental data to predict reactivity and spectroscopic properties of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level correlate well with experimental UV-Vis spectra (λmax ~320 nm) and IR vibrational modes (e.g., C–Br stretch at 550 cm⁻¹). Frontier molecular orbital (FMO) analysis predicts electrophilic attack at C8, aligning with observed regioselectivity in substitution reactions .

- Validation : Compare computed NMR chemical shifts (e.g., C8 δ ~120 ppm) with experimental data to validate models .

Q. What analytical techniques are most reliable for resolving contradictions in reported crystallographic or spectroscopic data for halogenated quinolines?

- Methodological Answer : Discrepancies in crystallographic parameters (e.g., R factors varying from 0.028 to 0.071 for related compounds) may arise from differences in data collection temperatures or refinement protocols. Cross-validate using high-resolution mass spectrometry (HRMS) and solid-state NMR to confirm molecular packing and hydrogen bonding networks .

- Case Study : For 8-Bromo-2-methylquinoline, SC-XRD data (R = 0.071) showed slight deviations in bond angles compared to DFT-optimized structures, emphasizing the need for multi-technique validation .

Methodological Challenges and Solutions

Q. How can researchers mitigate decomposition of this compound during prolonged storage or under reactive conditions?

- Best Practices : Store the compound in amber vials under inert gas (N₂/Ar) at –20°C to prevent photolytic or oxidative degradation. For reactions, avoid prolonged exposure to strong bases or high temperatures (>100°C). Stabilize intermediates by using protective groups (e.g., phthalimide) during multi-step syntheses .

Q. What role does the methoxy group play in modulating the electronic properties and biological activity of this compound?

- Mechanistic Insight : The electron-donating methoxy group increases electron density at C2, altering redox potentials and enhancing π-stacking interactions in host-guest systems. In antimicrobial studies, methoxy-substituted quinolines show improved biofilm penetration compared to non-substituted analogues, likely due to reduced hydrophobicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten